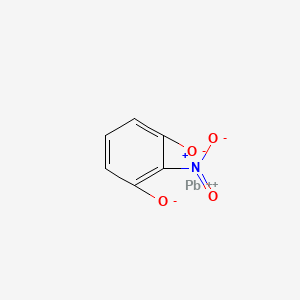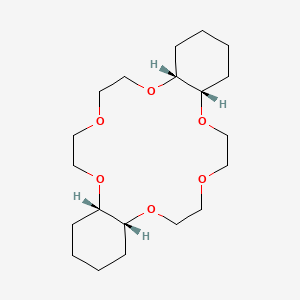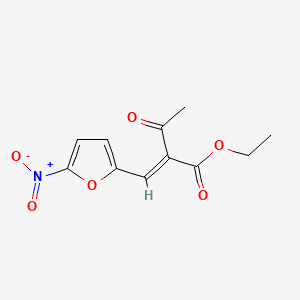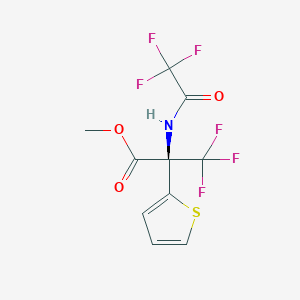
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is a chemical compound with the molecular formula C10H7F6NO3S and a molecular weight of 335.22 g/mol . This compound is characterized by the presence of trifluoromethyl groups and a thienyl ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate typically involves the reaction of alanine derivatives with trifluoroacetic anhydride and thienyl-containing compounds under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups and thienyl ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)glycinate
- Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)valinate
Uniqueness
Methyl 3,3,3-trifluoro-2-thien-2-YL-N-(trifluoroacetyl)alaninate is unique due to its specific combination of trifluoromethyl groups and a thienyl ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1272755-70-0 |
|---|---|
Molekularformel |
C10H7F6NO3S |
Molekulargewicht |
335.22 g/mol |
IUPAC-Name |
methyl (2S)-3,3,3-trifluoro-2-thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C10H7F6NO3S/c1-20-7(19)8(10(14,15)16,5-3-2-4-21-5)17-6(18)9(11,12)13/h2-4H,1H3,(H,17,18)/t8-/m0/s1 |
InChI-Schlüssel |
KCFYXQYGIBVKAO-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@@](C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(C1=CC=CS1)(C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


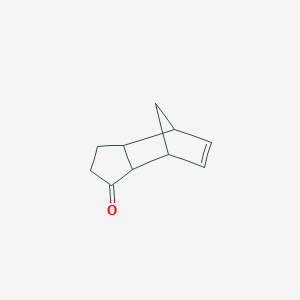
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)

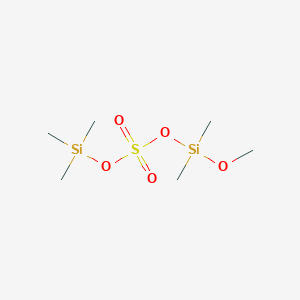
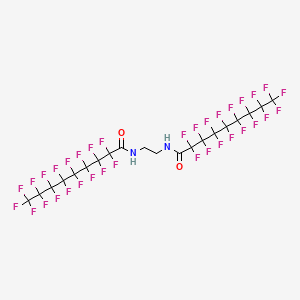
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
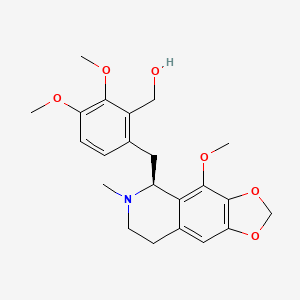
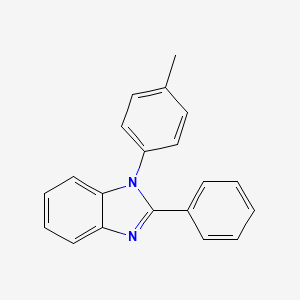
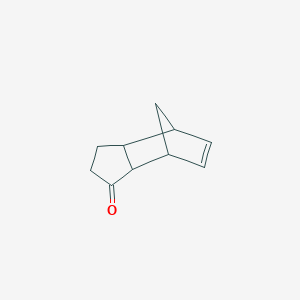

![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
